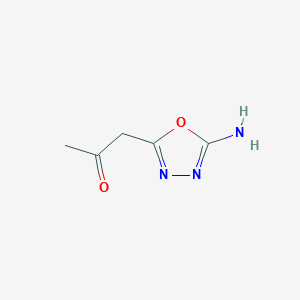

1-(5-氨基-1,3,4-噁二唑-2-基)丙酮

描述

“1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one” is a compound that contains an oxadiazole ring. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles can be synthesized through various methods. For instance, an efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles can undergo various chemical reactions. Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary depending on their specific structure. For instance, some compounds are brown solids with a specific melting point . The exact mass and ESI mass can also be determined .科学研究应用

合成和生物评价

含有1,3,4-噁二唑基团的化合物,包括1-(5-氨基-1,3,4-噁二唑-2-基)丙酮衍生物,由于其显著的生物活性而引起了人们的兴趣。研究已经证明它们的合成以及随后对生物活性的筛选,特别是对丁酰胆碱酯酶(BChE)的抑制作用和分子对接研究以评估配体-BChE结合亲和力 (Khalid et al., 2016)。

抗炎和抗血栓性能

具有1,3,4-噁二唑结构的化合物显示出有希望的抗炎和抗血栓性能。体外和体内研究揭示了这些化合物在开发抗炎药物产品方面的潜力,突出它们在动物模型中增强凝血时间的重要作用 (Basra et al., 2019)。

能量材料应用

1,3,4-噁二唑环与其他结构(如硝基氨基呋喃)的组合已被探讨用于开发具有良好热稳定性和爆炸性能的新材料,使它们与现有的RDX等能量材料相媲美 (Tang et al., 2015)。

抗糖尿病潜力

最近的研究探讨了涉及1,3,4-噁二唑结构的双杂环化合物的抗糖尿病潜力。这些新颖化合物表现出对参与糖尿病管理的酶具有显著的抑制潜力,将它们定位为抗糖尿病药物开发中的有价值的药剂 (Abbasi et al., 2020)。

缓蚀作用

已经探讨了1,3,4-噁二唑衍生物作为金属在酸性环境中的缓蚀剂的使用。这些化合物表现出显著的抗腐蚀特性,可能为工业环境中金属腐蚀提供解决方案 (Al-amiery et al., 2021)。

作用机制

安全和危害

未来方向

The future directions in the research of oxadiazoles include the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities. This is an important goal for modern organic chemistry . Additionally, further exploration of the medicinal applications of oxadiazoles, such as their potential as anticancer, vasodilator, anticonvulsant, antidiabetic agents, among others, is also a promising direction .

属性

IUPAC Name |

1-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3(9)2-4-7-8-5(6)10-4/h2H2,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITRDFZTENHJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504582 | |

| Record name | 1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one | |

CAS RN |

74949-73-8 | |

| Record name | 1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione](/img/structure/B1625847.png)

![1-[4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl]-3-(1-methylethyl)-2-imidazolidinone](/img/structure/B1625860.png)

![1-[(4-Methylanilino)oxy]ethan-1-one](/img/structure/B1625861.png)